

# GDC-0575 Dihydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GDC-0575 dihydrochloride |           |
| Cat. No.:            | B10831045                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GDC-0575 dihydrochloride, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1, GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and cell death in tumor cells, particularly in combination with DNA-damaging chemotherapeutic agents.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of GDC-0575, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways and workflows.

## **Discovery and Development Timeline**

The development of GDC-0575 has spanned approximately two decades, originating from research focused on identifying selective Chk1 inhibitors.[5]

#### Key Milestones:

Preclinical Development (Early 2000s - Early 2010s): GDC-0575 (then known as ARRY-575)
was discovered and developed by Array BioPharma. Preclinical studies demonstrated its
high selectivity and potency as a Chk1 inhibitor.[2] In vivo studies using xenograft models of



various cancers showed that GDC-0575, as a single agent and in combination with chemotherapy, resulted in significant tumor shrinkage and growth delay.[4][5]

- Investigational New Drug (IND) Application: An IND application was filed with the U.S. Food and Drug Administration (FDA), allowing for the initiation of clinical trials. The exact date of the IND filing is not publicly available.
- Phase I Clinical Trial (2012-2018): A Phase I, open-label, dose-escalation study (NCT01564251) was initiated in March 2012 to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[6] The study was sponsored by Genentech, following their acquisition of the compound. The results of this trial were published in 2018.[4]
- Discontinuation of Development (Post-2018): A 2024 report indicated that the development of GDC-0575 was discontinued in Phase I by Roche (Genentech's parent company).[7]

**Quantitative Data Summary** 

In Vitro Potency

| Parameter   | Value  | Reference |
|-------------|--------|-----------|
| IC50 (Chk1) | 1.2 nM | [8]       |

Preclinical Efficacy (Xenograft Models)

| Model                              | Treatment                                           | Key Findings                                                                                                          | Reference |
|------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Melanoma Xenografts<br>(D20, C002) | GDC-0575 (25 mg/kg<br>and 50 mg/kg, oral<br>gavage) | Effective tumor growth blockage, sustained for at least 10 days post-treatment. Improved efficacy at the higher dose. | [1]       |
| Various Solid Tumor<br>Xenografts  | GDC-0575                                            | Tumor shrinkage and growth delay.                                                                                     | [4][5]    |



Phase I Clinical Trial Pharmacokinetics (GDC-0575

**Monotherapy and Combination**)

| Parameter                                 | Value                                             | Reference |
|-------------------------------------------|---------------------------------------------------|-----------|
| Time to Maximum Concentration (Tmax)      | ~2 hours                                          | [4]       |
| Half-life (t1/2)                          | ~23 hours                                         | [4]       |
| Drug-Drug Interaction with<br>Gemcitabine | No pharmacokinetic drug-drug interaction observed | [4]       |

Phase I Clinical Trial Preliminary Efficacy (GDC-0575 +

**Gemcitabine**)

| Endpoint                                 | Result                       | Patient Population                    | Reference |
|------------------------------------------|------------------------------|---------------------------------------|-----------|
| Confirmed Partial<br>Responses           | 4                            | Patients with refractory solid tumors | [4]       |
| Partial Responses in TP53-mutated tumors | 3 of the 4 partial responses | Patients with refractory solid tumors | [4]       |

## Experimental Protocols Preclinical In Vivo Xenograft Study

Objective: To evaluate the single-agent anti-tumor activity of GDC-0575 in melanoma xenograft models.

#### Methodology:[1]

- Animal Model: Female nude BALB/c mice.
- Tumor Cell Implantation: 2-3 x 10<sup>6</sup> melanoma cells (e.g., D20, C002) in Matrigel were injected subcutaneously into the hind flank of the mice.
- Tumor Growth Monitoring: Tumors were allowed to grow to approximately 100 mm<sup>3</sup>. Tumor size was measured three times per week using calipers.



- Treatment: Mice were treated with GDC-0575 (25 mg/kg or 50 mg/kg) or vehicle (0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.
- Dosing Schedule: Treatment was administered for three consecutive days followed by four rest days, for a total of three cycles.
- Endpoint: Mice were sacrificed up to 6 weeks after treatment termination or when tumor size exceeded 1 cm<sup>3</sup>.

### Phase I Clinical Trial (NCT01564251)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-0575 as a single agent and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.

Study Design:[4][6]

- Phase: I
- Design: Open-label, multicenter, dose-escalation study.
- Arms:
  - Arm 1 (Monotherapy): Patients received escalating doses of GDC-0575 orally.
  - Arm 2 (Combination Therapy): Patients received GDC-0575 in combination with intravenous gemcitabine.
    - Arm 2a: Gemcitabine (1000 mg/m²) followed by GDC-0575 (45 mg as the recommended Phase 2 dose RP2D).
    - Arm 2b: Gemcitabine (500 mg/m²) followed by GDC-0575 (80 mg as the RP2D).
- Patient Population: Patients with refractory solid tumors or lymphoma.
- Key Inclusion Criteria: ECOG performance status of 0-1.



- Key Exclusion Criteria: History of significant cardiac dysfunction, malabsorption, or untreated brain metastases. For the combination arm, contraindications to gemcitabine therapy.
- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and incidence of adverse events.
- Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), objective response rate (ORR), and duration of response.

## Signaling Pathways and Workflows Chk1 Signaling Pathway and Inhibition by GDC-0575





Click to download full resolution via product page

Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by GDC-0575.



## **GDC-0575 Preclinical Xenograft Study Workflow**



Click to download full resolution via product page



Caption: Workflow for a typical preclinical xenograft study evaluating GDC-0575.

### **GDC-0575 Phase I Clinical Trial Logical Flow**





Click to download full resolution via product page

Caption: Logical flow of the GDC-0575 Phase I clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. AN OPEN-LABEL, PHASE I, DOSE-ESCALATION STUDY EVALUATING THE SAFETY, TOLERABILITY, AND PHARMACOKINETICS OF GDC-0575 ADMINISTERED ALONE AND IN COMBINATION WITH GEMCITABINE IN PATIENTS WITH REFRACTORY SOLID TUMORS OR LYMPHOMA | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Boundless enthusiasm for CHK1 | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [GDC-0575 Dihydrochloride: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831045#gdc-0575-dihydrochloride-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com